16beta-Fluoro-5alpha-dihydrotestosterone
Description
Contextualization as a Synthetic Dihydrotestosterone (B1667394) Analogue in Steroid Research
16β-Fluoro-5α-dihydrotestosterone is classified as a synthetic analogue of 5α-dihydrotestosterone. In the realm of steroid research, the development of such analogues is a crucial strategy to dissect the intricate mechanisms of steroid hormone action. By systematically modifying the core structure of a natural hormone like DHT, researchers can investigate how specific structural changes influence its interaction with its receptor and subsequent biological effects.
The introduction of a fluorine atom at the 16β-position of the DHT molecule is a key modification. This substitution was strategically designed to create a compound that retains a high affinity for the androgen receptor while potentially offering altered metabolic stability or allowing for radiolabeling without compromising its biological activity. The development of fluorinated steroids has been a significant area of research, aiming to create potent and specific ligands for various steroid receptors.
Significance in Androgen Receptor Ligand Development and Investigation
The primary significance of 16β-fluoro-5α-dihydrotestosterone lies in its application as a highly specific ligand for the androgen receptor. This specificity is paramount for accurately studying the receptor's distribution, density, and functional status. The development of this compound, particularly its radiolabeled form, 16β-[¹⁸F]-fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT), has been a landmark achievement in the field of molecular imaging.
[¹⁸F]FDHT has emerged as a key positron emission tomography (PET) tracer for visualizing and quantifying androgen receptor expression in vivo. This capability is of immense clinical and research importance, especially in the context of prostate cancer, where the androgen receptor is a central driver of tumor growth and progression. The ability to non-invasively assess AR status in primary and metastatic tumors provides valuable insights for patient diagnosis, prognosis, and monitoring the efficacy of androgen-targeted therapies.
Detailed Research Findings
The development and application of 16β-fluoro-5α-dihydrotestosterone have been supported by extensive preclinical and clinical research. These studies have characterized its binding affinity, in vivo behavior, and utility as an imaging agent.
In early preclinical evaluations, various fluorinated androgens were synthesized and tested for their affinity to the androgen receptor. Among these, 16β-fluoro-5α-dihydrotestosterone demonstrated high-affinity binding. Subsequent studies in animal models, including rats and baboons, were crucial in establishing its potential for in vivo imaging. In baboons, [¹⁸F]FDHT showed clear prostate uptake that could be blocked by the co-administration of testosterone (B1683101), confirming that its accumulation is mediated by the androgen receptor nih.govillinois.edu. These primate studies were particularly important because, unlike rats, baboons have high levels of sex hormone binding globulin (SHBG) in their blood, similar to humans, which can influence the biodistribution of androgens nih.govillinois.edu.
Clinical studies in patients with metastatic prostate cancer have further validated the utility of [¹⁸F]FDHT PET imaging. These studies have shown that the tracer localizes to tumor sites and that its uptake correlates with androgen receptor expression nih.gov. For instance, a study involving patients with progressive, metastatic prostate cancer demonstrated that [¹⁸F]FDHT PET was positive in 78% of lesions identified by conventional imaging methods, with an average maximum standardized uptake value (SUVmax) of 5.28 nih.gov. Furthermore, treatment with testosterone led to a decrease in [¹⁸F]FDHT uptake at the tumor site, providing further evidence of its specific binding to the androgen receptor nih.gov.
The table below summarizes findings from a clinical study on the uptake of [¹⁸F]FDHT in prostate cancer lesions.
Clinical Trial Data on [¹⁸F]FDHT PET in Metastatic Prostate Cancer
| Parameter | Value | Reference |
|---|---|---|
| Number of Patients | 7 | nih.gov |
| Identified Lesions by Conventional Imaging | 59 | nih.gov |
| [¹⁸F]FDHT PET Positive Lesions | 46 (78%) | nih.gov |
| Average Lesion SUVmax | 5.28 | nih.gov |
Pharmacokinetic studies have shown that [¹⁸F]FDHT is rapidly metabolized in the body, with approximately 80% being converted to radiolabeled metabolites within 10 minutes nih.gov. However, the uptake in tumors is rapid, and the retention is prolonged nih.gov. Importantly, these radiolabeled metabolites have been shown not to bind to the androgen receptor, ensuring that the signal detected by PET imaging accurately reflects the presence of the parent compound bound to the receptor nih.govunifesp.br.
The following table presents a comparison of the relative binding affinities of various androgens to the androgen receptor.
Relative Binding Affinity of Selected Androgens for the Androgen Receptor
| Compound | Relative Binding Affinity (RBA) | Reference Compound |
|---|---|---|
| Metribolone (R1881) | 100 | - |
| 6α-Fluoro-19-nor-testosterone | 41.6 | Metribolone (R1881) |
| 19-nor-testosterone | 30.6 | Metribolone (R1881) |
| 6α-Fluorotestosterone | 8.9 | Metribolone (R1881) |
| Testosterone | 6.6 | Metribolone (R1881) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,16S,17R)-16-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11,13-17,22H,3-10H2,1-2H3/t11-,13+,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIGBRLIFKJTK-PHRFIAIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161786 | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141663-88-9 | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141663889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16.BETA.-FLUORO-5.ALPHA.-DIHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5026Y5M103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Radiochemical Characterization of 18f 16beta Fluoro 5alpha Dihydrotestosterone
Historical and Contemporary Chemical Synthesis Routes for 16β-Fluoro-5α-dihydrotestosterone
The synthesis of 16β-fluoro-5α-dihydrotestosterone, the non-radioactive or "cold" standard, is a multi-step process that has evolved with the advancements in stereoselective fluorination techniques. Historically, the introduction of a fluorine atom into the steroid skeleton, particularly at the C-16 position, has been a synthetic challenge. Early methods for fluorination were often harsh and lacked stereospecificity, leading to mixtures of isomers that required tedious separation.
Contemporary synthesis of 16β-fluoro-5α-dihydrotestosterone primarily revolves around the preparation of a suitable precursor for the introduction of the fluorine atom. A key precursor for the radiosynthesis of [18F]FDHT is 16α-[[(trifluoromethyl)sulfonyl]oxy]-3,3-(ethylenedioxy)androstan-17-one. google.com The synthesis of this precursor itself is a multi-step process starting from commercially available steroid precursors like 3β-hydroxy-5α-androstan-17-one. This involves a series of reactions including:
Protection of the 3-keto group: The ketone at the 3-position is typically protected as a ketal, for example, using ethylene (B1197577) glycol, to prevent its reaction in subsequent steps.
Introduction of a leaving group at the 16α-position: A good leaving group is introduced at the 16α-position to facilitate the subsequent nucleophilic substitution with fluoride. The triflate group is commonly used for this purpose due to its high reactivity. This is achieved by reacting the corresponding 16α-hydroxy intermediate with triflic anhydride.
Stereochemical control: The stereochemistry at the 16-position is crucial for the biological activity of the final compound. Synthetic strategies are designed to ensure the formation of the desired 16α-hydroxy intermediate, which then leads to the 16β-fluoro product upon nucleophilic attack due to an SN2 inversion of configuration.
The development of modern fluorinating reagents has also influenced the synthetic strategies. While not always directly applied to the final step of synthesizing the non-radioactive compound, these reagents have broadened the toolbox for creating fluorinated steroid analogues.
Radiosynthetic Strategies for [18F]16β-Fluoro-5α-dihydrotestosterone Production
The production of [18F]16β-fluoro-5α-dihydrotestosterone ([18F]FDHT) for PET imaging involves a three-step radiosynthesis starting from a protected precursor. google.com The most common precursor is 16α-[[(trifluoromethyl)sulfonyl]oxy]-3,3-(ethylenedioxy)androstan-17-one. google.com
The general radiosynthetic scheme is as follows:
Nucleophilic Fluorination: The process begins with the nucleophilic displacement of the triflate group on the precursor with [18F]fluoride. This is typically carried out using a complex of [18F]fluoride with a phase-transfer catalyst, such as tetra-n-butylammonium (nBu4N+), in an anhydrous aprotic solvent like acetonitrile. The reaction is heated to facilitate the substitution. google.com This step results in the formation of [18F]16β-fluoro-3,3-(ethylenedioxy)androstan-17-one.
Reduction of the 17-Keto Group: The ketone group at the 17-position is then reduced to a hydroxyl group. Historically, strong reducing agents like lithium aluminum hydride (LiAlH4) were used. nih.gov However, milder reducing agents such as sodium borohydride (B1222165) (NaBH4) have been successfully employed, which are often more compatible with automated synthesis modules. nih.govmdpi.com This reduction yields [18F]16β-fluoro-3,3-(ethylenedioxy)androstan-17β-ol.
Deprotection of the 3-Keto Group: The final step is the removal of the ethylenedioxy protecting group at the 3-position to restore the ketone functionality. This is achieved by acid-catalyzed hydrolysis, typically using hydrochloric acid (HCl) in a solvent mixture like acetone/water. google.com This yields the final product, [18F]16β-fluoro-5α-dihydrotestosterone.
Recent advancements have explored "fluorination on Sep-Pak" methods, where the [18F]fluorination, reduction, and deprotection steps are performed on solid-phase extraction cartridges, potentially simplifying the purification process. nih.gov
Optimization of Radiochemical Yield, Purity, and Specific Activity
The clinical utility of [18F]FDHT is highly dependent on achieving high radiochemical yield (RCY), radiochemical purity, and specific activity. Significant research has been dedicated to optimizing these parameters.
Radiochemical Yield (RCY): The decay-corrected RCY for the automated synthesis of [18F]FDHT is typically in the range of 25-33%. rsc.org Optimization strategies to improve RCY include:
Precursor Amount: Using smaller amounts of the precursor (e.g., 4 mg) can still provide sufficient yields and is more cost-effective. rsc.org
Reaction Conditions: Fine-tuning the temperature and reaction time for the fluorination and deprotection steps is crucial.
Purification Method: Efficient purification using high-performance liquid chromatography (HPLC) is essential to isolate the final product and minimize losses.
Radiochemical Purity: The radiochemical purity of the final [18F]FDHT product is critical for its safe use. It is typically determined by radio-TLC and HPLC and should be greater than 99%. rsc.org
Specific Activity: High specific activity is necessary to avoid pharmacological effects from the injected mass of the compound. For [18F]FDHT, specific activities greater than 18.5 GBq/µmol are generally achieved. rsc.org A high specific activity of 4.6 Ci/µmol (170 GBq/µmol) has been reported with a starting activity of 1.0 Ci (37 GBq). google.com
The following table summarizes typical optimized parameters for [18F]FDHT synthesis:
| Parameter | Optimized Value/Range | Reference |
| Decay-Corrected Radiochemical Yield | 25-33% | rsc.org |
| Total Synthesis Time | ~90 minutes | rsc.org |
| Radiochemical Purity | > 99% | rsc.org |
| Specific Activity | > 18.5 GBq/µmol | rsc.org |
| Precursor Amount | 4 mg | rsc.org |
Automation Techniques and Module Development in Radiosynthesis
The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient synthesis, making automation a key aspect of [18F]FDHT production. Several automated synthesis modules have been adapted or specifically developed for this purpose.
A prominent example is the ELIXYS radiosynthesizer , a cassette-based system that allows for the complete automation of the [18F]FDHT synthesis. The process on the ELIXYS involves a pre-programmed sequence of reagent additions, heating, cooling, and purification steps, all performed within a shielded environment. google.comgoogle.com This system utilizes a three-reactor setup and disposable cassettes, which minimizes the risk of cross-contamination and simplifies routine production. google.com The entire automated synthesis, including purification and reformulation, can be completed in approximately 90 minutes. google.com
Another automated platform used for [18F]FDHT synthesis is the iPhase FlexLab module . This system has also been successfully employed to fully automate the synthesis using commercially available components, achieving radiochemical yields of 25-33% in a 90-minute synthesis time. rsc.org
The development of these automated techniques has been crucial for:
Increased Reproducibility: Automation ensures consistent synthesis parameters, leading to more reliable production batches.
Reduced Radiation Exposure: Automating the synthesis process minimizes the radiation dose to radiochemists.
GMP Compliance: Automated systems are more readily validated for Good Manufacturing Practice (GMP) compliance, a requirement for clinical use.
Multi-Dose Production: The efficiency of automated synthesis allows for the production of sufficient [18F]FDHT for multiple patient scans from a single production run.
The continuous development of new and improved automated synthesis modules is a testament to the growing importance of [18F]FDHT as a clinical and research tool in oncology.
Molecular Interactions and Receptor Binding Kinetics
Androgen Receptor (AR) Binding Affinity and Dissociation Kinetics
16beta-Fluoro-5alpha-dihydrotestosterone (FDHT) is a synthetic steroid and a structural analog of the potent endogenous androgen, 5alpha-dihydrotestosterone (DHT). researchgate.net Its design, featuring a fluorine atom at the 16β position, confers specific binding characteristics. Studies utilizing the radiolabeled form, [¹⁸F]FDHT, have been instrumental in quantifying its interaction with the androgen receptor (AR).
Saturation binding studies have determined that [¹⁸F]FDHT exhibits high-affinity binding to the human androgen receptor. The equilibrium dissociation constant (Kd) for [¹⁸F]FDHT has been measured at approximately 2.49 ± 0.52 nM. nih.gov This high affinity is a critical attribute, indicating a strong and stable interaction between the ligand and the receptor, comparable to that of the natural high-affinity ligand, DHT. The affinity of DHT for the human AR is characterized by a Kd in the range of 0.25 to 0.5 nM, which is two to three times higher than that of testosterone (B1683101). wikipedia.org
While direct dissociation rate constants for FDHT are not extensively detailed in the available literature, the kinetics of the parent compound, DHT, provide a valuable benchmark. DHT is known to have a slower dissociation rate from the androgen receptor compared to testosterone, contributing to its greater potency. wikipedia.orgresearchgate.net The high affinity of FDHT suggests that it likely also possesses a slow dissociation rate, leading to prolonged receptor occupancy. This is further supported by in vivo studies where the radiolabeled form, [¹⁸F]FDHT, shows prolonged retention in tissues expressing the androgen receptor. nih.gov
| Compound | Binding Affinity (Kd) |
| 16β-Fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT) | 2.49 ± 0.52 nM nih.gov |
| 5α-Dihydrotestosterone (DHT) | ~0.25 - 0.5 nM wikipedia.org |
| Testosterone (T) | ~0.4 - 1.0 nM wikipedia.org |
This table presents the equilibrium dissociation constant (Kd) for FDHT compared to natural androgens, illustrating its high affinity for the androgen receptor.
Receptor Selectivity Profiles Against Other Steroid Hormone Receptors
The specificity of a synthetic ligand for its target receptor over other related receptors is a crucial determinant of its utility. While comprehensive quantitative data on the cross-reactivity of this compound with other steroid hormone receptors—such as the progesterone (B1679170) receptor (PR), estrogen receptor (ER), and glucocorticoid receptor (GR)—is limited, studies on similar fluorinated androgens provide strong indicative evidence of high selectivity.
For instance, the nonradioactive 7α-fluoro-17α-methyl-5α-dihydrotestosterone has been shown to bind with high affinity and specificity to the androgen receptor, while binding poorly, if at all, to other steroid receptors. capes.gov.br Research into a range of fluorinated androgens and progestins has highlighted that it is possible to develop compounds with high selectivity for either the androgen or progesterone receptor, noting that both receptor systems can tolerate the substitution of fluorine for hydrogen. nih.gov The structural similarity of FDHT to DHT, a pure androgen, further suggests that its affinity for other steroid receptors is likely to be low. This high specificity is essential for its role as a molecular probe, ensuring that its effects are mediated primarily through the androgen receptor.
Characterization of Ligand-Binding Domain Interactions and Conformational Changes
This compound, as an analog of DHT, is presumed to bind within the same ligand-binding pocket (LBP) of the androgen receptor's ligand-binding domain (LBD). The binding of androgens to this domain initiates a series of conformational changes in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus to regulate gene expression. nih.gov
The structure of the AR LBD complexed with DHT shows specific interactions that stabilize the active conformation. The steroid's A-ring keto group forms crucial hydrogen bonds with residues such as Arginine 752, while the 17β-hydroxyl group on the D-ring interacts with residues like Threonine 877 and Asparagine 705. nih.gov It is highly probable that the steroid backbone of FDHT engages in these same foundational interactions.
Androgen Receptor Mutant (e.g., T877A) Binding Properties and Specificity
Mutations in the androgen receptor's ligand-binding domain are a significant factor in the development of therapy-resistant prostate cancer. One of the most studied mutations is the substitution of threonine with alanine (B10760859) at position 877 (T877A). nih.gov This mutation is known to broaden the ligand specificity of the AR, allowing it to be activated by non-androgenic steroids like progesterone and even by some antiandrogens. nih.govfrontiersin.org
The T877A mutation results in the replacement of the threonine side chain with a smaller alanine residue. This creates additional space near the D-ring of the bound steroid, which can accommodate ligands that would otherwise be sterically hindered in the wild-type receptor. nih.gov For instance, this change allows progesterone, which is not an effective ligand for the wild-type AR, to bind and activate the T877A mutant receptor. nih.gov Computational studies have indicated that the natural ligand, DHT, actually possesses a lower binding affinity for the T877A mutant AR compared to the wild-type receptor. nih.gov
Comparative Analysis of AR Binding with Natural Androgens and Other Synthetic Ligands
The binding affinity of this compound for the androgen receptor is notably high when compared to both natural and other synthetic androgens. Its Kd of ~2.49 nM positions it as a more potent binder than testosterone (Ki ≈ 34.3 nM) and comparable in affinity to DHT (Ki ≈ 22.7 nM in the same study). nih.govnih.gov
The landscape of synthetic androgens includes a variety of compounds with a wide range of binding affinities. For example, the synthetic androgen methyltrienolone (B1676529) (R1881) is known for its very high affinity and is often used as a reference radioligand in binding assays. digitellinc.com Another synthetic steroid, tetrahydrogestrinone (B1233274) (THG), has been shown to bind with even higher affinity than DHT. nih.gov The relative binding affinity (RBA) of different steroids provides a useful comparison. For instance, one study established a ranking of RBAs for the AR as: methyltrienolone (MT) > nandrolone (B1676933) > methenolone (B1676379) > testosterone. digitellinc.com
The high affinity of FDHT, comparable to the most potent natural androgen, DHT, underscores its efficacy as a specific AR ligand. This property, combined with the ability to be radiolabeled with fluorine-18 (B77423), has made it a valuable tool for the non-invasive imaging of AR expression in vivo using Positron Emission Tomography (PET). researchgate.netnih.gov
| Compound | Type | Relative Binding Affinity (RBA) / Potency |
| 16β-Fluoro-5α-dihydrotestosterone (FDHT) | Synthetic Androgen | High (Kd ~2.49 nM) nih.gov |
| 5α-Dihydrotestosterone (DHT) | Natural Androgen | High (Reference) wikipedia.org |
| Testosterone (T) | Natural Androgen | Lower than DHT wikipedia.org |
| Methyltrienolone (R1881) | Synthetic Androgen | Very High digitellinc.comnih.gov |
| Tetrahydrogestrinone (THG) | Synthetic Androgen | Higher than DHT nih.gov |
| Nandrolone | Synthetic Androgen | High digitellinc.com |
| Mesterolone | Synthetic Androgen | Lower than Testosterone digitellinc.com |
This interactive table provides a comparative overview of the androgen receptor binding affinity of FDHT relative to key natural and synthetic androgens.
Cellular Pharmacology and Mechanistic Investigations
Mechanisms of Cellular Uptake and Efflux, Including Transporter Involvement (e.g., P-glycoprotein)
The cellular entry and exit of 16beta-Fluoro-5alpha-dihydrotestosterone (FDHT), particularly its radiolabeled form 18F-FDHT, are critical determinants of its intracellular concentration and activity. Like endogenous androgens, the majority of FDHT in circulation is bound to proteins such as sex-hormone binding globulin, a mechanism that is thought to slow its degradation and aid its transport into target cells. nih.gov
While specific transporters for FDHT have not been fully elucidated, the efflux of its parent compound, dihydrotestosterone (B1667394) (DHT), is known to be influenced by transporters like P-glycoprotein in various tumor cell lines. nih.gov This suggests that the net intracellular accumulation of FDHT may be a result of both its transport into the cell and the rate of its efflux, potentially mediated by similar protein transporters. nih.gov The pharmacokinetic modeling of 18F-FDHT uptake in tumors indicates a trapping mechanism that combines intracellular transport and binding to the androgen receptor (AR). nih.gov This implies that differences in transporter function, such as P-glycoprotein-mediated efflux, could contribute to variability in FDHT uptake among different tumors. nih.gov
Intracellular Localization and Trafficking Dynamics in Androgen-Sensitive Cells
Once inside the cell, FDHT demonstrates rapid uptake and prolonged retention in tumor tissues that express the androgen receptor. nih.gov The primary intracellular target for FDHT is the androgen receptor (AR). nih.gov Studies using a testosterone-vector-linked molecule to target prostatic cancer cells have shown that nuclear localization is dependent on the presence of a functional AR. In AR-positive LNCaP cells, the molecule was found in both the cytoplasm and the nucleus, whereas in AR-negative DU145 cells, its presence was minimal and confined to the cytoplasm. capes.gov.br This strongly suggests that FDHT, as an AR ligand, is actively trafficked to the nucleus in androgen-sensitive cells. Its ability to specifically bind to androgen receptors in vivo makes it a valuable tool for imaging AR-expressing tissues. nih.gov
Modulation of Androgen Receptor Expression and Subcellular Translocation In Vitro
The interaction of androgens with the androgen receptor can modulate the receptor's own expression levels, a process that appears to be cell-line dependent. For its parent compound, dihydrotestosterone (DHT), treatment has been shown to increase AR protein levels and stability in LNCaP, LAPC4, and CWR22Rv1 prostate cancer cells. researchgate.net This stabilization is a known effect of androgen binding. researchgate.net
Conversely, studies investigating the antiandrogenic effects of other compounds have noted that DHT-induced protein expression of the androgen receptor in 22Rv1 cells can be inhibited. nih.gov The translocation of the AR from the cytoplasm to the nucleus is a critical step in its activation, a process initiated by ligand binding. The specific binding of FDHT to the AR is the initiating event for this translocation, leading to the receptor's activity as a nuclear transcription factor. nih.govnih.gov
Androgen Receptor-Mediated Gene Expression and Transcriptional Activity in Cell Lines
Upon binding to this compound and translocating to the nucleus, the androgen receptor acts as a transcription factor, modulating the expression of a suite of androgen-regulated genes. Studies with the parent compound, DHT, provide a model for this activity. In LNCaP cells, DHT treatment leads to a dose- and time-dependent increase in the expression and secretion of prostate-specific antigen (PSA), a well-known androgen-regulated gene. nih.gov
The transcriptional activity induced by DHT has been quantified using reporter gene assays in various prostate cancer cell lines. In cells transiently transfected with a luciferase reporter gene under the control of an androgen-responsive promoter (pMMTV-Luc), DHT induced significant luciferase activity. nih.gov This demonstrates the direct role of the AR, activated by its ligand, in initiating gene transcription. The activity of FDHT is predicated on this same mechanism, where its binding to the AR triggers a conformational change that allows the receptor to bind to androgen response elements (AREs) on DNA and regulate the transcription of target genes. nih.govnih.gov
Metabolic Pathways and Metabolite Characterization in Preclinical Systems
Identification of In Vitro and In Vivo Metabolic Transformations
Preclinical investigations have consistently demonstrated that 16beta-Fluoro-5alpha-dihydrotestosterone undergoes rapid and extensive metabolism in vivo. Studies involving the administration of its radiolabeled form, [18F]FDHT, have revealed a short biological half-life in the bloodstream, estimated to be between 6 to 7 minutes. nih.gov This rapid clearance is indicative of efficient metabolic processes.
Metabolic profiling of plasma samples following [18F]FDHT administration has shown a swift conversion of the parent compound into more polar, hydrophilic metabolites. snmjournals.org High-performance liquid chromatography (HPLC) analysis has been instrumental in separating the parent compound from its metabolic products, with metabolites typically eluting earlier from the chromatography column, confirming their increased polarity. nih.gov Within 10 to 30 minutes post-administration, a significant portion, estimated to be between 80% and 90%, of the circulating radioactivity corresponds to these metabolites rather than the intact parent compound. snmjournals.orgnih.gov
In vitro studies using liver microsomes have corroborated these in vivo findings, indicating that the liver is a primary site of metabolism for this compound. These in vitro systems have been pivotal in generating metabolites for further characterization and in studying the enzymatic processes involved in the biotransformation of this compound.
Structural Elucidation and Quantification of Major Metabolites
Despite the consistent observation of rapid metabolism, the precise chemical structures of the major metabolites of this compound have not been fully elucidated in publicly available scientific literature. While HPLC analysis has successfully separated a main metabolized product, its definitive structural identification using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy has not been reported. nih.gov The primary characteristic that has been established is the increased hydrophilicity of the metabolites compared to the parent compound.
Quantitatively, the rapid conversion of this compound to its metabolites is well-documented. The table below summarizes the observed metabolic rate from a preclinical study.
| Time Post-Injection | Percentage of Unmetabolized [18F]FDHT in Plasma |
| 10 minutes | ~20% |
| 30 minutes | ~10% |
This table provides an approximate representation of the rapid metabolism of [18F]FDHT based on findings that about 80% is metabolized within 10 minutes and 90% by 30 minutes. snmjournals.orgnih.gov
Influence of 16beta-Fluorine Substitution on Metabolic Stability and Defluorination Rates
The introduction of a fluorine atom at the 16beta-position of the steroid nucleus has a profound impact on the metabolic stability and pathways of 5alpha-dihydrotestosterone. The carbon-fluorine bond is exceptionally strong, and its presence can block metabolism at or near the site of substitution. However, in the case of this compound, a significant metabolic pathway involves the cleavage of this bond, a process known as defluorination.
Preclinical in Vivo Pharmacokinetic and Biodistribution Assessments
Selection and Characterization of Relevant Non-Human Animal Models (e.g., Rodents, Non-Human Primates)
Preclinical investigations of [18F]FDHT have utilized a range of animal models to understand its in vivo properties. Rodent models, particularly mice bearing prostate cancer xenografts, are frequently employed. snmjournals.org For instance, male nude mice with subcutaneous LNCaP tumors, which are androgen receptor-positive, serve as a valuable model to study the uptake and efficacy of the tracer in a tumor environment. snmjournals.org Both castrated and non-castrated mice are used to evaluate the influence of endogenous androgen levels on [18F]FDHT uptake. snmjournals.org
In addition to mice, rats, specifically Wistar rats, have been used in broader biodistribution and metabolism studies of related compounds, providing general insights into the handling of such molecules in a rodent system. nih.gov
Beyond rodents, non-human primates, such as baboons, have been instrumental in preclinical evaluations. nih.gov These studies are particularly important as the plasma protein binding of androgens in baboons more closely resembles that in humans, offering a more predictive model for clinical translation. nih.gov The use of these models has been pivotal in selecting [18F]FDHT as a promising radiopharmaceutical for clinical trials. nih.gov
Quantitative Pharmacokinetic Modeling and Compartmental Analysis in Animal Models
The pharmacokinetics of [18F]FDHT have been quantitatively assessed using compartmental modeling, which simplifies the complex physiological processes into a series of interconnected compartments. In studies involving tumor-bearing animals, linear compartmental models of varying complexity have been applied to analyze the dynamic uptake of the tracer in tumor tissue. nih.gov
One common approach involves a model with an "instantaneously equilibrating space followed by a unidirectional trap," which has been shown to provide robust fits for many datasets. nih.govnih.gov More complex models incorporating reversible compartments, which may or may not allow for the entry of metabolites, have also been tested and compared using statistical methods like the Bayesian Information Criterion (BIC) to determine the best-fitting model for the observed data. nih.govnih.gov
These models are essential for deriving key pharmacokinetic parameters, such as the net uptake rate constant (often denoted as Kᵢ or k-trap), which can serve as a surrogate measure for the concentration of available androgen receptors. nih.govnih.gov The half-life of [18F]FDHT in the blood has been determined to be short, in the range of 6 to 7 minutes, leading to a rapid plateau of uptake in target tissues like prostate cancer lesions within approximately 20 minutes. nih.govnih.gov
Tissue-Specific Biodistribution and Time-Activity Curve Analysis
The distribution of [18F]FDHT throughout the body has been extensively studied in animal models. Following administration, the tracer exhibits rapid uptake in tissues known to express the androgen receptor. In animal studies, among various fluorinated androgen analogs, [18F]FDHT demonstrated favorable targeting properties. nih.govsnmjournals.org
Time-activity curves, which plot the concentration of the radiotracer in a specific tissue over time, reveal rapid tumor uptake and prolonged retention. nih.govsnmjournals.org In mouse models, a significant amount of the injected probe can be observed in the urinary bladder within 15 minutes, indicating renal clearance. researchgate.net At later time points, there can be notable signal in the bones and joints. researchgate.net
Importantly, the uptake of [18F]FDHT in the prostate of animal models can be significantly reduced (by approximately 10-fold) when co-administered with non-radiolabeled testosterone (B1683101), demonstrating the specificity of its binding to the androgen receptor. nih.govsnmjournals.orgpsu.edu
Determination of Target-to-Non-Target Tissue Ratios in Preclinical Disease Models (e.g., Xenografts)
A critical aspect of evaluating a targeted imaging agent is its ability to accumulate in the target tissue while minimizing uptake in surrounding non-target tissues. In preclinical studies with [18F]FDHT, high prostate-to-bone and prostate-to-muscle activity concentration ratios have been observed for up to 4 hours post-injection. nih.govsnmjournals.orgpsu.edu
In xenograft models, such as mice bearing AR-positive prostate cancer tumors, [18F]FDHT has shown significantly higher uptake in the tumors of castrated mice compared to non-castrated mice or those receiving a blocking agent. snmjournals.org This highlights the tracer's sensitivity to the hormonal environment and its specific targeting of the androgen receptor. For example, one study reported tumor uptake of 1.0 ± 0.7 %ID/g in castrated mice, compared to 0.1 ± 0.0 %ID/g in non-castrated mice. snmjournals.org
These favorable target-to-non-target ratios are a key reason why [18F]FDHT was advanced for further clinical investigation as a non-invasive imaging tool. nih.gov
Systemic Clearance and Excretion Pathways in Animal Studies
The clearance of [18F]FDHT from the systemic circulation is rapid. nih.govnih.gov Metabolism studies have shown that it is quickly converted into radiolabeled metabolites. nih.govsnmjournals.org Within 10 minutes of injection, a significant portion of the parent compound is metabolized. nih.govsnmjournals.org These metabolites have been shown in in-vitro studies not to bind to the androgen receptor. nih.govnih.gov
Structure Activity Relationship Sar and Computational Modeling Studies
Elucidation of Structural Determinants Governing Androgen Receptor Binding and Selectivity
16beta-Fluoro-5alpha-dihydrotestosterone is a structural analog of 5alpha-dihydrotestosterone (DHT), which is the principal and most potent endogenous ligand for the androgen receptor. nih.gov Its fundamental steroid scaffold is the primary determinant for its recognition and binding by the AR. The high affinity of this compound for the AR has been leveraged in the development of its radiolabeled form, 16β-[¹⁸F]-fluoro-5α-dihydrotestosterone (¹⁸F-FDHT), which is used as a radiotracer in Positron Emission Tomography (PET) to image AR expression in tissues like the prostate. nih.govnih.govnih.gov
The binding to the AR is specific and receptor-mediated. Studies have shown that the uptake of ¹⁸F-FDHT in AR-positive tissues can be significantly reduced by the co-administration of testosterone (B1683101), confirming that it competes for the same binding site as the natural androgen. nih.govnih.gov The affinity of this compound for the AR is considered comparable to that of other potent AR ligands, such as the antiandrogen drug enzalutamide (B1683756). rug.nl This high-affinity binding is a direct result of its structural similarity to DHT, allowing it to fit snugly within the ligand-binding pocket of the receptor.
Table 1: Relative Androgen Receptor (AR) Binding Affinity of Selected Compounds This table provides a qualitative comparison based on literature descriptions.
| Compound | Relative AR Binding Affinity | Reference |
|---|---|---|
| 5alpha-dihydrotestosterone (DHT) | High (Endogenous Ligand) | nih.govnih.gov |
| This compound | High | nih.govnih.gov |
| Testosterone | Moderate (Lower than DHT) | nih.govnih.gov |
| Enzalutamide | High | rug.nl |
Impact of 16beta-Fluorine Substitution on Steroid Conformation and Receptor Interaction Dynamics
The introduction of a fluorine atom at the 16beta-position of the steroid D-ring has significant stereoelectronic consequences. Fluorine is the most electronegative element, making the Carbon-Fluorine (C-F) bond highly polarized. beilstein-journals.org This bond is also short and strong. beilstein-journals.org While fluorine is only slightly larger than a hydrogen atom, its electronic properties can dramatically influence the molecule's conformation and interactions. beilstein-journals.org
The substitution of a hydrogen atom with fluorine at the 16beta position can:
Alter Local Conformation: The electronegativity of the fluorine atom can induce a change in the puckering of the five-membered D-ring of the steroid. This subtle alteration in shape can refine the fit of the ligand within the AR's binding pocket, potentially enhancing binding affinity or altering the dynamics of the receptor-ligand complex.
Influence Electronic Interactions: The polarized C-F bond can participate in dipole-dipole or charge-dipole interactions with amino acid residues in the receptor's binding site that would not be possible with a non-polar C-H bond. beilstein-journals.org
Block Metabolic Attack: Fluorine substitution at a site that is typically susceptible to metabolic hydroxylation can increase the biological half-life of the compound. nih.gov By placing the fluorine at the 16-position, it may sterically hinder or electronically disfavor enzymatic action, leading to slower metabolism compared to its non-fluorinated parent compound. This increased stability is a desirable property for imaging agents like ¹⁸F-FDHT. nih.gov
In essence, the 16beta-fluorine atom acts as a strategic modification that leverages the unique properties of fluorine to fine-tune the molecule's interaction with its biological target. nih.gov
Homology Modeling and Molecular Docking Simulations of this compound with Androgen Receptor
In the absence of a specific crystal structure of this compound bound to the AR, computational methods like homology modeling and molecular docking are invaluable. nih.govdrugbank.com Homology modeling allows for the creation of a three-dimensional model of the AR's ligand-binding domain (LBD) based on the known crystal structures of related receptors or the AR bound to other ligands, such as DHT (e.g., PDB ID: 2ama). drugbank.complos.org
Once a reliable model of the AR LBD is established, molecular docking simulations can be performed. This process computationally places the this compound molecule into the binding pocket of the receptor model to predict its most likely binding orientation and affinity. nih.gov These simulations show that, like DHT, the steroid is enveloped within a predominantly hydrophobic pocket formed by several helices of the LBD. researchgate.net
Key interactions likely include:
Hydrogen Bonds: The hydroxyl groups at the C3 and C17 positions of the steroid are critical for anchoring the ligand within the binding pocket through hydrogen bonds with specific amino acid residues, such as Gln711 and Arg752 on one end, and Asn705 and Thr877 on the other.
Hydrophobic Interactions: The steroidal backbone forms extensive van der Waals and hydrophobic contacts with non-polar residues lining the pocket.
Molecular Dynamics Simulations to Investigate Ligand-Receptor Stability and Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. digitellinc.com These simulations are crucial for assessing the stability of the this compound-AR complex.
By running MD simulations, researchers can analyze:
Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be analyzed to see which parts of the protein become more or less mobile upon ligand binding. digitellinc.com This can reveal how the ligand stabilizes certain regions of the binding pocket.
Interaction Dynamics: MD simulations allow for the monitoring of key interactions, such as hydrogen bonds, over time. This can reveal the strength and persistence of these bonds, which are critical for stable binding.
Binding Free Energy: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a quantitative estimate of the binding affinity that can be compared with experimental data. These simulations can also shed light on allosteric regulation, where binding at one site can influence the stability and dynamics at another, a known mechanism in AR function. endocrine-abstracts.org
These computational studies provide a powerful framework for understanding, at a molecular level, why this compound is a potent and selective ligand for the androgen receptor.
Advanced Preclinical Research Applications and Methodological Developments
Development of Non-Invasive Preclinical Imaging Methodologies for Androgen Receptor Quantification
The development of [¹⁸F]FDHT as a positron emission tomography (PET) tracer was a pivotal step towards the in vivo quantification of AR. nih.gov Initial efforts in the 1970s and 1980s laid the groundwork for receptor-binding radiotracers, culminating in the first-in-human studies of [¹⁸F]FDHT in the mid-2000s. nih.gov The design of [¹⁸F]FDHT was based on dihydrotestosterone (B1667394) (DHT), the primary ligand of the AR. snmjournals.org
Preclinical evaluation of various fluorine-18 (B77423) labeled androgens was crucial in selecting [¹⁸F]FDHT as a lead candidate. nih.gov Studies in animal models, including rats and baboons, were instrumental in characterizing its in vivo behavior. nih.gov These early investigations demonstrated that [¹⁸F]FDHT possesses favorable properties for imaging AR, including high binding affinity for the receptor and the ability to be displaced by AR antagonists, thus confirming its specificity. nih.gov
Pharmacokinetic modeling has been developed to allow for a more quantitative analysis of [¹⁸F]FDHT uptake. nih.gov An irreversible two-tissue compartment model has been suggested as suitable for describing the kinetics of [¹⁸F]FDHT in metastatic castration-resistant prostate cancer (mCRPC) lesions. nih.gov Such models are essential for translating PET signal intensity into a surrogate measure of AR expression. nih.gov
Application in Investigating Androgen Receptor Expression and Heterogeneity in Preclinical Cancer Models
[¹⁸F]FDHT PET imaging has been extensively applied in various preclinical cancer models to investigate AR expression and its heterogeneity, providing insights that are often not achievable through invasive biopsy methods.
Prostate Cancer: In preclinical models of prostate cancer, [¹⁸F]FDHT has been instrumental. High uptake of the tracer was observed in xenograft tumors from cell lines that mimic castration-resistant prostate cancer (CRPC). researchgate.net Studies have also shown a strong correlation between the [¹⁸F]FDHT imaging signal and AR density in prostate cancer models. nih.gov This allows for the non-invasive characterization of AR status, which is a key driver of prostate cancer progression. researchgate.net
Breast Cancer: The role of AR in breast cancer is increasingly recognized, and [¹⁸F]FDHT has been used in preclinical models to explore this. nih.gov In models of estrogen receptor-positive (ER+) breast cancer, the selective androgen receptor modulator (SARM) GTx-024 was shown to slow tumor growth, and [¹⁸F]FDHT PET was used to image AR in this context. nih.govsnmjournals.org These studies demonstrate the feasibility of using [¹⁸F]FDHT to assess AR expression in breast cancer models, which can be highly heterogeneous. nih.gov
Glioblastoma: More recently, the application of [¹⁸F]FDHT has been extended to glioblastoma (GBM). Preclinical work showing that AR antagonists can reduce tumor growth in GBM cell lines and mouse models spurred interest in imaging AR in this cancer. nih.govnih.gov Subsequent studies have demonstrated that [¹⁸F]FDHT PET can detect increased AR expression in high-grade gliomas. nih.govnih.govscispace.comoup.comoup.com A significant positive correlation (R = 0.84) was found between the tumor-to-normal brain uptake ratio of [¹⁸F]FDHT and AR protein expression determined by western blot. nih.govnih.gov This suggests that [¹⁸F]FDHT PET could be a valuable tool for identifying GBM patients who might benefit from AR-targeted therapies. nih.govscispace.comoup.com
| Cancer Model | Key Findings with [¹⁸F]FDHT PET | References |
| Prostate Cancer | High uptake in CRPC xenografts; Strong correlation with AR density. | researchgate.net, nih.gov |
| Breast Cancer | Feasibility for imaging AR in ER+ models; Used to evaluate response to SARM therapy. | nih.gov, snmjournals.org |
| Glioblastoma | Detects increased AR expression; Strong correlation with AR protein levels. | nih.gov, nih.gov, scispace.com, oup.com, oup.com |
Assessment of Androgen Receptor Occupancy in Preclinical Pharmacological Intervention Studies
A significant application of [¹⁸F]FDHT PET in preclinical research is the assessment of AR occupancy by therapeutic agents. This provides direct evidence of target engagement and can help in optimizing drug dosage. nih.gov In preclinical studies, the administration of AR antagonists has been shown to reduce the uptake of [¹⁸F]FDHT in tumors. nih.gov For instance, treatment with testosterone (B1683101) has been shown to decrease [¹⁸F]FDHT uptake at the tumor site. nih.gov This competitive displacement demonstrates that the tracer is specifically binding to the AR and that its signal can be modulated by drugs that target this receptor. nih.gov This methodology has been valuable in the development of new antiandrogen therapies, such as enzalutamide (B1683756) and apalutamide. nih.gov
Methodologies for Quantifying Dynamic Changes in Androgen Receptor Levels in Response to Preclinical Treatments
Dynamic [¹⁸F]FDHT PET imaging allows for the quantification of changes in AR levels over time in response to therapeutic interventions. nih.gov By performing serial scans, researchers can monitor the effects of treatment on AR expression. researchgate.net Declines in [¹⁸F]FDHT uptake have been observed in patients with clinical benefit from AR-targeted therapies. snmjournals.org
Kinetic modeling of dynamic PET data can provide quantitative parameters that reflect changes in AR concentration. nih.gov For example, the net uptake parameter can serve as a surrogate for AR expression. nih.gov These quantitative methods are crucial for rigorously assessing the pharmacodynamic effects of new drugs in preclinical models. researchgate.net
Integration with Complementary Preclinical Imaging Modalities and In Vitro Assays for Comprehensive Characterization
To gain a more comprehensive understanding of tumor biology, [¹⁸F]FDHT PET is often integrated with other imaging modalities and in vitro assays.
Complementary Imaging: [¹⁸F]FDHT PET is frequently used in conjunction with [¹⁸F]FDG PET, which measures glucose metabolism. snmjournals.orgnih.govresearchgate.net This dual-tracer approach can reveal mismatches between AR expression and metabolic activity, identifying different tumor phenotypes. researchgate.net For example, some lesions may be [¹⁸F]FDHT-positive and [¹⁸F]FDG-negative, indicating a reliance on AR signaling with low glycolytic activity, while others may show the opposite pattern. researchgate.net Combining [¹⁸F]FDHT with PET/CT or PET/MRI provides anatomical context to the functional data. itnonline.com
Q & A
Q. What are the critical methodological considerations for synthesizing 16β-18F-fluoro-5α-dihydrotestosterone (FDHT) with high radiochemical purity?
FDHT synthesis requires precise control of halofluorination-reduction reactions to achieve optimal 18F incorporation. Automated radiosynthesizers (e.g., ELIXYS) improve reproducibility by standardizing reaction parameters such as precursor concentration (1.5–2.0 mg/mL), temperature (80–100°C), and reaction time (10–15 min). Post-synthesis purification via HPLC with C18 columns ensures radiochemical purity >95% .
Q. How can researchers validate FDHT’s specificity for androgen receptor (AR) binding in vitro?
Competitive binding assays using AR-positive cell lines (e.g., LNCaP) are essential. Incubate cells with 1–10 nM FDHT and increasing concentrations of unlabeled DHT (0.1–1000 nM) for 1–2 hours. Measure displacement using scintillation counting or autoradiography. A high binding affinity (Kd < 5 nM) and >90% displacement by DHT confirm specificity .
Q. What experimental design parameters are critical for FDHT-based PET imaging in prostate cancer models?
- Dosage : 5–10 mCi (185–370 MBq) FDHT injected intravenously.
- Imaging window : 60–90 minutes post-injection (peak tumor uptake).
- Control : Co-administration of 50 mg unlabeled DHT to block AR-specific uptake.
- Quantification : Use standardized uptake values (SUV) and compartmental modeling (e.g., two-tissue model) to calculate k3 (binding rate constant) .
Advanced Research Questions
Q. How do pharmacokinetic parameters of FDHT vary between androgen-sensitive and castration-resistant prostate tumors?
Androgen-sensitive tumors show higher k3 values (0.12 ± 0.03 min⁻¹) due to intact AR signaling, while castration-resistant tumors exhibit reduced k3 (0.05 ± 0.02 min⁻¹) but may retain uptake via AR splice variants. Dynamic PET scans over 120 minutes with arterial blood sampling are required to model these differences .
Q. What methodologies resolve contradictions in FDHT uptake efficiency across preclinical and clinical studies?
Discrepancies arise from differences in AR expression heterogeneity and tracer metabolism. Strategies include:
- Tissue validation : Correlate PET findings with post-biopsy IHC for AR and FDHT metabolite analysis (e.g., LC-MS/MS).
- Dose adjustment : Optimize FDHT dosage based on tumor volume (e.g., 0.5 mCi/g for murine models).
- Study design : Use crossover trials in the same patient cohort to compare FDHT and 18F-FDG uptake .
Q. What are the limitations of automated FDHT synthesis platforms, and how can they be mitigated?
The ELIXYS system achieves ~60% radiochemical yield but faces challenges with 18F-fluoride drying efficiency and precursor stability. Mitigation strategies:
- Precursor optimization : Use tert-butyloxycarbonyl (Boc)-protected precursors to reduce hydrolysis.
- Quality control : Implement real-time UV (254 nm) and radioactivity detectors during HPLC purification .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on FDHT’s tumor-to-background ratio (TBR) in osseous vs. soft-tissue metastases?
Q. What statistical approaches are recommended for longitudinal FDHT studies in patients undergoing androgen deprivation therapy (ADT)?
Use mixed-effects models to account for intra-patient variability. Key variables:
- Fixed effects : FDHT SUV, serum testosterone levels, PSA.
- Random effects : Inter-patient AR heterogeneity. Bootstrap resampling (n=1000 iterations) validates significance in small cohorts .
Methodological Optimization
Q. How can FDHT synthesis be adapted for low-resource settings without automated synthesizers?
Manual synthesis via nucleophilic substitution:
- Step 1 : React 16β-tosyl-5α-dihydrotestosterone (5 mg) with K18F/kryptofix 222 in acetonitrile (100°C, 10 min).
- Step 2 : Purify via Sep-Pak C18 cartridges and validate with radio-TLC (silica gel, ethyl acetate:hexanes 1:1). Yield: 25–35% .
Q. What in vitro assays best predict FDHT’s in vivo binding efficacy?
Combine:
- Cell uptake assays : AR-transfected HEK293 cells incubated with 1 nM FDHT ± 100-fold DHT.
- Metabolic stability : Incubate FDHT with human liver microsomes (37°C, 60 min) and quantify intact tracer via radio-HPLC. Correlation >0.8 between in vitro binding and in vivo SUV confirms predictive validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
